molecular formula C6H9ClO3 B3385518 3-Chloroallyl lactate CAS No. 64058-39-5

3-Chloroallyl lactate

Cat. No.: B3385518
CAS No.: 64058-39-5
M. Wt: 164.59 g/mol
InChI Key: RHFDADZFLRVTLN-NSCUHMNNSA-N
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Description

3-Chloroallyl lactate is an organic compound that belongs to the class of lactates It is characterized by the presence of a chloroallyl group attached to the lactate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroallyl lactate typically involves the esterification of lactic acid with 3-chloroallyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:

Lactic Acid+3-Chloroallyl AlcoholH2SO43-Chloroallyl Lactate+Water\text{Lactic Acid} + \text{3-Chloroallyl Alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Lactic Acid+3-Chloroallyl AlcoholH2​SO4​​3-Chloroallyl Lactate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes to enhance yield and efficiency. The use of fixed-bed reactors with heterogeneous acid catalysts, such as Amberlyst, can be employed to facilitate the reaction. Additionally, purification steps, including distillation and crystallization, are necessary to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloroallyl lactate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of lactic acid and 3-chloroallyl alcohol.

    Substitution: The chloro group in this compound can be substituted by nucleophiles, such as amines or thiols, leading to the formation of corresponding substituted products.

    Oxidation: The allyl group in this compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

Major Products Formed

    Hydrolysis: Lactic acid, 3-chloroallyl alcohol.

    Substitution: Substituted lactates (e.g., aminoallyl lactate, thioallyl lactate).

    Oxidation: Epoxides, oxidized lactates.

Scientific Research Applications

3-Chloroallyl lactate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloroallyl lactate involves its interaction with molecular targets through its functional groups. The lactate moiety can participate in hydrogen bonding and electrostatic interactions, while the chloroallyl group can undergo nucleophilic substitution and oxidation reactions. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Lactic Acid: A simple hydroxy acid with similar esterification properties.

    3-Chloroallyl Alcohol: Shares the chloroallyl group but lacks the lactate moiety.

    Ethyl Lactate: An ester of lactic acid with ethanol, used as a green solvent.

Uniqueness

3-Chloroallyl lactate is unique due to the presence of both the chloroallyl and lactate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(E)-3-chloroprop-2-enyl] 2-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c1-5(8)6(9)10-4-2-3-7/h2-3,5,8H,4H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFDADZFLRVTLN-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC=CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC/C=C/Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001338820
Record name Lactic acid 3-chloroallyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001338820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64058-39-5
Record name Lactic acid, 3-chloroallyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064058395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lactic acid 3-chloroallyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001338820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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